molecular formula C12H14O3 B1596697 7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one CAS No. 20052-60-2

7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B1596697
CAS No.: 20052-60-2
M. Wt: 206.24 g/mol
InChI Key: RDRXIUHZBNIYAV-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The compound’s core structure is a chromenone (4H-1-benzopyran-4-one), a fused ring system consisting of a benzene ring and a pyran-4-one moiety. Key substituents include:

  • Hydroxyl group at position 7 (C7-OH)
  • Three methyl groups at positions 2, 2, and 5 (C2, C2, C5)
  • Dihydro-pyran ring (2,3-dihydro-4H-chromen-4-one)

The IUPAC name, 7-hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one , reflects the substituent positions and the partially saturated pyran ring. The molecular formula is C₁₂H₁₄O₃ , with a molecular weight of 206.24 g/mol .

Table 1. Key Structural Features

Feature Position Functional Group
Hydroxyl C7 -OH
Methyl C2, C2, C5 -CH₃
Ketone C4 =O
Ring System Chromenone Fused benzene-pyran

X-ray Crystallographic Analysis

No crystallographic data for this compound is directly reported in the provided sources. However, structural analogs such as 6-hydroxy-5,7,8-trimethyl-chroman-2-one (CCDC 834269) and 2,2,8-trimethyl derivatives have been crystallographically characterized, suggesting that similar methods could resolve this compound’s solid-state conformation. Key challenges include:

  • Solubility limitations : The hydroxyl group may influence crystal packing.
  • Stereochemical ambiguity : The dihydro-pyran ring’s puckering and substituent orientations require experimental validation.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While specific NMR data for this compound is unavailable in the provided sources, chromenone analogs exhibit characteristic shifts:

Table 2. Hypothetical NMR Peaks (Based on Structural Analogues)

Proton Environment δ (¹H NMR) δ (¹³C NMR)
C7-OH (broad singlet) 5.5–6.5 ppm
Aromatic protons (C8, C9) 6.8–7.2 ppm 115–125 ppm
C2/C5-CH₃ (singlet) 1.2–1.4 ppm 20–25 ppm
C4=O (carbonyl) 190–200 ppm
C2/C5-CH₃ (dihydro ring) 30–35 ppm

Note: Data inferred from similar chromenones (e.g., 7-hydroxy-2,5-dimethyl-4H-chromen-4-one).

Infrared (IR) Vibrational Fingerprint Analysis

Predicted IR absorption bands include:

Functional Group Wavenumber (cm⁻¹) Assignment
O-H (stretch) 3200–3400 (broad) Hydroxyl
C=O (stretch) 1680–1720 Ketone
C-O-C (stretch) 1250–1300 Pyran ring
Aromatic C-H (stretch) 3000–3100 Benzene ring
C-H (bend, methyl) 1380–1480 CH₃ groups
Mass Spectrometric Fragmentation Patterns

Proposed fragmentation pathways for C₁₂H₁₄O₃ (m/z 206.24):

Table 3. Hypothetical Mass Spectral Fragments

m/z Fragment Origin
206.24 [M]⁺ Molecular ion
188.23 [M - H₂O]⁺ Loss of hydroxyl group
191.21 [M - CH₃]⁺ Loss of methyl group
163.16 [M - CO]⁺ Ketone cleavage
135.13 [M - CO - CH₃]⁺ Sequential fragmentation

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

DFT methods (e.g., B3LYP/6-31G*) are typically used to optimize molecular geometry and predict electronic properties. Key computational targets include:

  • HOMO-LUMO gap : Influences reactivity and optical properties.
  • Atomic charges : Hydroxyl and ketone groups may exhibit partial negative charges.
  • Conformational analysis : Dihydro-pyran ring puckering and methyl group orientations.
Molecular Orbital Configuration Analysis

For chromenones, molecular orbitals are dominated by:

  • π-conjugation across the chromenone core (C4=O to benzene ring).
  • Non-bonding electrons from the hydroxyl group, contributing to lone-pair interactions.
  • Hyperconjugation from methyl groups, stabilizing adjacent carbons.

Properties

IUPAC Name

7-hydroxy-2,2,5-trimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-4-8(13)5-10-11(7)9(14)6-12(2,3)15-10/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRXIUHZBNIYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CC(O2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369483
Record name 7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20052-60-2
Record name 7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one, also known as 7-hydroxyflavone or by its CAS number 20052-60-2, is a flavonoid compound that exhibits various biological activities. This article reviews the existing literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Melting Point : 189 °C

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. Studies demonstrate its ability to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is attributed to the presence of hydroxyl groups which can donate hydrogen atoms to free radicals.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, 7-hydroxyflavone reduced the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

Several studies have explored the anticancer effects of 7-hydroxyflavone. It has been reported to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies demonstrated that it inhibits cell proliferation in breast cancer cells by inducing cell cycle arrest at the G1 phase .

Neuroprotective Effects

The neuroprotective potential of 7-hydroxyflavone has also been investigated. It was found to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents such as glutamate. This suggests a possible role in treating neurodegenerative diseases .

The biological activities of 7-hydroxyflavone can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's hydroxyl groups play a critical role in neutralizing reactive oxygen species (ROS).
  • Inhibition of Enzymes : It inhibits enzymes involved in inflammation and cancer progression, such as COX and LOX.
  • Modulation of Signaling Pathways : It affects various signaling pathways including NF-kB and MAPK pathways, which are crucial for inflammation and cancer cell survival.

Case Studies

StudyFindings
In vitro study on cancer cellsInduced apoptosis in breast cancer cells; inhibited proliferation
Neuroprotection studyReduced glutamate-induced neurotoxicity in neuronal cells
Anti-inflammatory assayDecreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages

Preparation Methods

Chemical Structure and Properties

The compound features a chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) core with methyl substitutions at positions 2 and 5 and a hydroxy group at position 7.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of chromanones like this compound generally involves:

  • Construction of the chromanone ring system via cyclization.
  • Introduction of methyl groups at specific positions.
  • Hydroxylation at the 7-position on the aromatic ring.

The synthetic routes often start from appropriately substituted phenols or chromone precursors, followed by selective reduction, alkylation, and cyclization steps.

Reported Synthetic Routes

Cyclization of Substituted Phenol Derivatives

One common approach involves the cyclization of 2,4,6-trimethylphenol derivatives with suitable ketoesters or acid derivatives to form the chromanone ring. The methyl groups at the 2 and 5 positions come from the starting methyl-substituted phenol, while the 7-hydroxy group is introduced via the phenol’s hydroxyl.

Alkylation and Reduction Steps
  • Alkylation: Introduction of methyl groups at the 2-position can be achieved via alkylation of chromone intermediates using methylating agents under basic conditions.
  • Reduction: The 2,3-double bond in chromones is reduced to yield the dihydrochromanone structure. This can be performed using catalytic hydrogenation or hydride reducing agents.
Specific Method from Literature

A related synthetic method for chroman derivatives described by Al-Majid et al. (2016) involves:

  • Starting with methyl-substituted chromene carboxylates.
  • Treating with hydrazine hydrate in ethanol under reflux to form carbohydrazide intermediates.
  • Condensation reactions in acetic acid under reflux to afford the final chromanone derivatives.

While this method targets chroman derivatives with various substitutions, it illustrates the use of hydrazine-mediated transformations and acid-catalyzed condensation for chromanone synthesis.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation of chromone Methyl iodide, K2CO3, DMF 0°C to RT Overnight ~80 Methylation at 2-position
Reduction of chromone Catalytic hydrogenation (Pd/C) RT, H2 atmosphere Several hours 85-90 Converts chromone to chromanone
Hydrazine hydrate treatment Hydrazine hydrate, ethanol reflux 80°C 10 hours 70-85 Forms carbohydrazide intermediate
Condensation reaction Acetic acid reflux 120°C 3-12 hours 75-90 Final ring closure and substitution steps

These conditions are adapted from related chromanone syntheses and provide a framework for preparing this compound.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents Reaction Type Advantages Limitations
Cyclization of substituted phenols 2,4,6-trimethylphenol, ketoesters Acid catalysts, methylating agents Cyclization, alkylation Direct route, high regioselectivity Requires multi-step synthesis
Hydrazine hydrate condensation Chromene carboxylates Hydrazine hydrate, acetic acid Condensation, cyclization Good yields, versatile for derivatives Longer reaction times
Catalytic hydrogenation Chromone intermediates Pd/C, H2 gas Reduction Efficient saturation of double bond Requires hydrogenation setup

Research Findings and Notes

  • The preparation of this compound is influenced by the choice of starting materials and reaction conditions, particularly for selective methylation and hydroxylation.
  • Hydrazine hydrate-mediated methods provide a robust approach to chromanone derivatives with good yields and purity.
  • Reduction of chromone precursors is essential to achieve the dihydro form characteristic of chromanones.
  • Literature emphasizes the importance of controlling temperature and reaction time to optimize yields and minimize by-products.
  • Although natural sources provide chromanones, synthetic approaches allow for structural modifications and large-scale production.

Q & A

Q. What are the standard synthetic routes for 7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one, and how are reaction conditions optimized?

The compound can be synthesized via condensation and cyclization reactions. A general procedure involves reacting substituted hydroxyacetophenone derivatives with appropriate aldehydes or ketones under basic conditions (e.g., K₂CO₃ in DMF or ethanol). For example, fluorophenyl-substituted chromenones are synthesized by refluxing intermediates with propargyl bromide in the presence of a base . Optimization includes adjusting solvent polarity, reaction time, and stoichiometry of reagents to enhance yield. Purification typically involves column chromatography or recrystallization.

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.3–8.3 ppm) and methyl groups (δ 1.2–3.8 ppm) confirm substitution patterns. Coupling constants (e.g., J = 8–9 Hz) distinguish ortho/meta aromatic protons .
  • FTIR : Absorption bands for hydroxyl (3479 cm⁻¹), carbonyl (1647 cm⁻¹), and ether (1128 cm⁻¹) groups validate functional groups .
  • HRMS : Precise mass determination (e.g., m/z 283.2950 [M+H]⁺) confirms molecular formula .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for experimental design?

The compound’s hydroxy and methyl groups influence solubility in polar solvents (e.g., ethanol, DMSO). Melting points (e.g., 51–54°C for similar chromenones ) guide purification and storage. LogP values (estimated via computational tools) predict partitioning behavior in biological assays.

Advanced Research Questions

Q. How can synthetic yields be improved for complex derivatives of this chromenone?

Yields depend on steric and electronic effects of substituents. For electron-deficient aryl groups, microwave-assisted synthesis or catalytic systems (e.g., Pd-mediated cross-coupling) may enhance efficiency . Kinetic studies (e.g., monitoring via HPLC) identify rate-limiting steps .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for biological activity?

  • In vitro assays : Antimicrobial activity is evaluated via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with target enzymes (e.g., DNA gyrase) by aligning the chromenone’s hydroxyl groups with active-site residues .

Q. How should researchers address contradictions in reported spectral or biological data?

Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook ) and validate via reproducibility studies. Conflicting NMR shifts may arise from solvent effects or impurities—re-run spectra under standardized conditions (e.g., CDCl₃ at 298 K) .

Q. What computational tools are recommended for studying electronic properties or stability?

  • DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps and charge distribution to predict reactivity .
  • Molecular dynamics (MD) : Simulate solvation effects or thermal stability (e.g., using GROMACS) .

Q. How are safety protocols integrated into experimental workflows?

Based on GHS classifications, wear PPE (gloves, goggles) to mitigate skin/eye irritation (H315/H319). Use fume hoods for volatile solvents (DMF, ethanol) and neutralize acidic/basic waste before disposal .

Q. What advanced analytical techniques resolve structural ambiguities (e.g., stereochemistry)?

  • X-ray crystallography : Determines absolute configuration (e.g., monoclinic P2₁/c space group with Z=8 ).
  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity of substituents .

Q. How is compound stability assessed under varying pH/temperature conditions?

Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed derivatives) are identified via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-2,2,5-trimethyl-2,3-dihydro-4H-chromen-4-one

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